2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Historical Development of Triazolopyrimidine Scaffold
The historical development of the triazolopyrimidine scaffold traces its origins to the early twentieth century when fundamental research in heterocyclic chemistry began to explore fused ring systems. The first synthetic 1,2,4-triazolo[1,5-a]pyrimidine scaffold was reported by Bulow and Haas in 1909, establishing the foundational methodology for accessing this important class of heterocyclic compounds. This pioneering work laid the groundwork for subsequent investigations that would eventually reveal the full potential of the triazolopyrimidine framework.
Following the initial discovery, the development of triazolopyrimidine chemistry proceeded through several distinct phases characterized by advancing synthetic methodologies and expanding applications. The mid-twentieth century witnessed significant progress in understanding the fundamental chemistry of these compounds, with researchers developing more efficient synthetic routes and exploring various substitution patterns. These investigations revealed that the triazolopyrimidine scaffold could accommodate diverse functional groups while maintaining structural integrity and chemical stability.
The latter half of the twentieth century marked a period of accelerated development in triazolopyrimidine chemistry, driven by the recognition of the biological potential inherent in these structures. Research efforts intensified as scientists began to appreciate the unique properties that distinguished triazolopyrimidines from other heterocyclic systems. The development of more sophisticated analytical techniques during this period enabled detailed characterization of triazolopyrimidine derivatives, facilitating the establishment of comprehensive structure-property relationships.
Contemporary research in triazolopyrimidine chemistry continues to build upon this historical foundation while incorporating modern synthetic strategies and computational approaches. The integration of advanced synthetic methodologies with structure-based design principles has enabled the development of triazolopyrimidine derivatives with precisely tailored properties. This evolution represents a natural progression from the early exploratory work to the current state of rational compound design based on detailed understanding of molecular behavior.
Significance of 1,2,4-triazolo[1,5-a]pyrimidine Framework in Chemical Sciences
The 1,2,4-triazolo[1,5-a]pyrimidine framework occupies a position of exceptional significance within the broader landscape of chemical sciences, primarily due to its unique structural characteristics and versatile chemical behavior. This heterocyclic system demonstrates remarkable stability under various chemical conditions while simultaneously offering multiple sites for functionalization, making it an ideal scaffold for the development of compounds with diverse applications. The framework's significance extends across multiple disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.
One of the most notable aspects of the 1,2,4-triazolo[1,5-a]pyrimidine framework is its isoelectronic relationship with the purine ring system, which has profound implications for its biological activity and potential applications. This structural similarity allows triazolopyrimidine derivatives to interact with biological systems in ways that mimic or complement natural purine-based processes. The framework has been successfully employed as a purine isostere in various contexts, demonstrating its value as a biologically relevant heterocyclic system.
The synthetic accessibility of the 1,2,4-triazolo[1,5-a]pyrimidine framework represents another crucial factor contributing to its significance in chemical sciences. Multiple synthetic pathways have been developed for accessing this scaffold, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a]pyrimidines rearrangement, and pyrimidotetrazine rearrangement. This synthetic versatility enables researchers to prepare diverse derivatives with varying substitution patterns, facilitating systematic exploration of structure-activity relationships.
The framework's ability to serve as a privileged scaffold for developing compounds with favorable pharmacokinetic properties has further enhanced its importance in chemical sciences. Studies have demonstrated that triazolopyrimidine derivatives often exhibit excellent metabolic stability, appropriate lipophilicity, and favorable absorption characteristics. These properties make the framework particularly valuable for pharmaceutical applications where oral bioavailability and metabolic stability are critical considerations.
Structural Classification of Triazolopyrimidine Derivatives
The structural classification of triazolopyrimidine derivatives encompasses a comprehensive taxonomic system that organizes these compounds based on their fundamental architectural features and substitution patterns. Triazolopyrimidines exist in eight distinct isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being recognized as the most stable and widely studied variant. This classification system provides a framework for understanding the relationship between structural features and chemical properties across the entire family of triazolopyrimidine compounds.
The primary classification criterion focuses on the positional arrangement of nitrogen atoms within the fused ring system, which fundamentally determines the electronic properties and reactivity patterns of the resulting compounds. The 1,2,4-triazolo[1,5-a]pyrimidine isomer features a specific nitrogen arrangement that confers exceptional stability and favorable chemical properties. This isomer has become the predominant focus of research efforts due to its superior synthetic accessibility and broad applicability across various chemical applications.
Secondary classification parameters include the nature and position of substituents attached to the triazolopyrimidine core structure. Common substitution patterns involve alkyl groups, aryl groups, carboxylic acid functionalities, and various heterocyclic moieties. The systematic variation of these substituents has revealed important structure-activity relationships that guide the rational design of new derivatives with targeted properties. Research has shown that specific substitution patterns can dramatically influence the chemical behavior and biological activity of triazolopyrimidine compounds.
| Classification Parameter | Structural Features | Representative Examples | Key Properties |
|---|---|---|---|
| Core Isomer Type | 1,2,4-triazolo[1,5-a]pyrimidine | Standard framework | High stability, synthetic accessibility |
| Position 2 Substitution | Methyl, aryl, alkyl groups | 2-methyl derivatives | Influences electronic properties |
| Position 7 Substitution | Methyl, phenyl, heterocyclic | 7-methyl derivatives | Affects molecular interactions |
| Position 6 Substitution | Carboxylic acid, amide, ester | 6-carboxylic acid derivatives | Determines solubility and reactivity |
The classification system also incorporates functional group diversity, recognizing that the incorporation of different functional groups can significantly modify the properties of triazolopyrimidine derivatives. Carboxylic acid-containing derivatives, such as 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid, represent an important subclass characterized by enhanced polarity and potential for hydrogen bonding interactions. These structural features contribute to unique solubility profiles and chemical reactivity patterns that distinguish this subclass from other triazolopyrimidine derivatives.
Position of 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid in Chemical Literature
The compound 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid occupies a distinctive position within the chemical literature as a representative example of substituted triazolopyrimidine derivatives bearing both alkyl substituents and carboxylic acid functionality. This compound, identified by the Chemical Abstracts Service number 108129-01-7, has attracted attention due to its unique substitution pattern that combines methyl groups at positions 2 and 7 with a carboxylic acid group at position 6. The molecular formula C8H8N4O2 and molecular weight of 192.17 grams per mole reflect the compact yet functionally diverse nature of this chemical entity.
The literature position of this compound is further enhanced by its potential utility as a synthetic intermediate and its relevance to structure-activity relationship studies within the triazolopyrimidine family. Research investigations have utilized similar compounds as starting materials for the preparation of more complex derivatives, highlighting the importance of carboxylic acid-functionalized triazolopyrimidines in synthetic chemistry. The presence of the carboxylic acid group provides a convenient handle for further functionalization through standard organic transformations, including esterification, amidation, and coupling reactions.
Contemporary research has increasingly recognized the value of systematically substituted triazolopyrimidine derivatives in understanding the fundamental principles governing the behavior of this chemical class. The specific substitution pattern found in 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid provides researchers with a well-defined molecular probe for investigating the effects of combined alkyl and carboxylic acid substitution on chemical and physical properties. This compound serves as a reference point for comparative studies examining the influence of different substitution patterns on molecular behavior.
The compound's position in chemical literature is also significant from the perspective of molecular diversity and chemical space exploration. As researchers continue to investigate the vast potential of triazolopyrimidine derivatives, compounds like 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid serve as important waypoints in the systematic exploration of chemical space. The availability and characterization of such compounds facilitate the development of comprehensive databases that support computational approaches to compound design and optimization.
| Literature Aspect | Significance | Research Applications | Chemical Properties |
|---|---|---|---|
| Synthetic Intermediate | High utility for further functionalization | Amidation, esterification reactions | Reactive carboxylic acid functionality |
| Structure-Activity Studies | Reference compound for substitution effects | Comparative analysis of derivatives | Balanced polarity and lipophilicity |
| Molecular Probe | Well-defined substitution pattern | Electronic and steric effect studies | Predictable chemical behavior |
| Chemical Space Exploration | Representative of substituted triazolopyrimidines | Diversity-oriented synthesis programs | Accessible synthetic target |
Properties
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFVEWTUXVBYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
2,7-Dimethylpyrimidine derivatives serve as the core scaffold precursors, with methyl groups introduced at positions 2 and 7.
Hydrazine or hydrazinylpyrimidine derivatives are used to introduce the triazole ring via cyclocondensation.
Carbonyl compounds (aldehydes or ketones) or 1,3-dicarbonyl compounds are employed to form the fused triazole ring.
Carboxylation or carboxylic acid introduction at position 6 can be achieved either by starting with a carboxylated pyrimidine or by post-cyclization functional group transformation.
Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,7-dimethylpyrimidine hydrazine | Methyl-substituted pyrimidine + hydrazine hydrate, reflux | Formation of 2,7-dimethylpyrimidin-4-yl hydrazine |
| 2 | Cyclocondensation with carbonyl compound | Reaction with appropriate aldehyde or 1,3-dicarbonyl compound under acidic or reflux conditions | Formation of 1,2,4-triazolo[4,3-a]pyrimidine intermediate |
| 3 | Dimroth rearrangement | Acidic conditions (e.g., HCl, reflux) | Rearrangement to 1,2,4-triazolo[1,5-a]pyrimidine core |
| 4 | Introduction or confirmation of carboxylic acid at position 6 | Hydrolysis or oxidation if ester or other precursor used | Formation of 6-carboxylic acid functionality |
This approach aligns with the general methods described in the literature for related triazolo[1,5-a]pyrimidines.
Alternative and Improved Methods
One-step cyclization with malonic acid derivatives and phosphorus oxyhalides has been reported for related triazolo[1,5-a]pyrimidine sulfonamide derivatives, which could be adapted for carboxylic acid introduction. This method avoids base usage and reduces reaction time and by-product formation.
Mitsunobu reaction has been used for functionalization of triazolo[1,5-a]pyrimidine derivatives, particularly for introducing alkoxyalkyl groups, which may be useful for derivatization or protecting group strategies during synthesis.
Research Findings and Optimization Data
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Dimroth rearrangement | Hydrazinylpyrimidine + carbonyl compound | Two-step ring formation and rearrangement | Well-established, versatile | Requires acidic conditions, moderate reaction times |
| Oxidative cyclization of pyrimidin-2-yl amidines | Pyrimidin-2-yl amidines | Oxidative ring closure | Direct, fewer steps | Requires oxidative reagents, sensitive conditions |
| One-step cyclization with malonic acid + phosphorus oxyhalide | N-(3-aminosulfonyl)-1,2,4-triazolyl amines + malonic acid | Cyclization and halogenation | High yield, reduced waste, no base needed | Specific to sulfonamide derivatives, may need adaptation |
| Mitsunobu reaction for functionalization | Triazolo[1,5-a]pyrimidine alcohols + nucleophiles | Redox-mediated substitution | Good for chiral and functional group introduction | Requires careful reagent handling |
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide dimethyl acetal, β-ketoglutaric acid dimethyl ester, and various nucleophiles . Reaction conditions often involve microwave irradiation or other forms of heating to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their dihydro derivatives .
Scientific Research Applications
Anticancer Activity
The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising pharmacophore in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this scaffold have shown activity against CDK-2, with some derivatives exhibiting IC values in the sub-micromolar range .
Antiviral Properties
Studies have explored the potential of triazolo[1,5-a]pyrimidine derivatives in inhibiting viral replication. A notable case involves the repurposing of these compounds for anti-HIV activity, where specific derivatives demonstrated effective inhibition of RNase H activity essential for HIV replication .
Metal Chelation
The ability of the triazolo[1,5-a]pyrimidine ring to chelate metals has been leveraged in drug design for treating diseases such as cancer and parasitic infections. This property allows for the development of metal-based therapeutics that target specific biological pathways .
Case Study 1: CDK Inhibition
A focused screening campaign identified several triazolo[1,5-a]pyrimidine derivatives with significant inhibitory effects on CDK-2. The structure-activity relationship (SAR) studies revealed that modifications to the substituents on the triazole ring could enhance potency and selectivity against CDK targets while minimizing off-target effects .
Case Study 2: Antiviral Research
In a study aimed at developing anti-influenza agents, derivatives of the triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their ability to inhibit HIV-1 replication. The findings indicated that certain modifications led to improved inhibitory activity against RNase H, suggesting potential for further development as antiviral agents .
Comparative Analysis Table
| Application Area | Compound Derivatives | Notable Findings |
|---|---|---|
| Anticancer | Various CDK inhibitors | Sub-micromolar IC values |
| Antiviral | Anti-HIV derivatives | Effective RNase H inhibition |
| Metal Chelation | Metal complexes | Targeting specific biological pathways |
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1, which are involved in DNA repair and gene expression regulation . Additionally, it can act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2, which are involved in immune response and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons of Triazolopyrimidine Derivatives
Structure-Activity Relationships (SAR)
- Position 2 : Methyl or sulfonamide groups enhance herbicidal and antiproliferative activities by increasing steric bulk and enzyme binding .
- Position 7 : Substitutions like methyl, phenyl, or difluoromethyl modulate lipophilicity and target affinity. For example, 7-(3,4,5-trimethoxyphenyl) groups improve antitumor activity by interacting with tubulin’s colchicine site .
- Position 6 : Carboxylic acid or carboxamide groups are critical for hydrogen bonding with biological targets, such as ALS or microbial enzymes .
Biological Activity
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 108129-01-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- Structure : The compound features a triazolo-pyrimidine core which is known for its pharmacological versatility.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes:
The inhibition of COX-2 is crucial as it plays a significant role in the inflammatory response.
2. Antimicrobial Activity
Research has indicated that triazolo-pyrimidines possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
3. Anticancer Potential
Preliminary research indicates that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are required to elucidate specific pathways involved.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Targeting key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interacting with cellular receptors that mediate various physiological responses.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several triazolo-pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to controls.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The core synthesis involves cyclocondensation of 3-amino-1,2,4-triazoles with β-oxo esters (e.g., ethyl 3-oxohexanoate) or α,β-unsaturated ketones. For example, aminotriazole derivatives react with diethyl ethoxymethylenemalonate under reflux in acetic acid to form the triazolopyrimidine scaffold . Optimization includes solvent selection (e.g., DMF for fusion reactions or ethanol/water mixtures for greener protocols ), reaction time (3–12 hours), and purification via recrystallization (ethanol or dioxane) .
Q. What spectroscopic and analytical techniques are standard for characterizing 2,7-dimethyl derivatives of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C2/C7 show distinct shifts: δ ~2.38 ppm for C7-CH₃ ).
- IR spectroscopy : Identification of C=O (carboxylic acid, ~1700 cm⁻¹) and C=N (triazole ring, ~1600 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 for N-cycloheptyl derivatives ).
- Elemental analysis : To validate purity (>95% in most protocols ).
Q. What are typical impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include unreacted aminotriazole, ester byproducts, or regioisomers. Mitigation strategies:
- TLC monitoring (silica gel, UV detection) .
- Cold washing with water or ether to remove unreacted reagents .
- Recrystallization from ethanol or dioxane to isolate pure solids .
Advanced Research Questions
Q. How can regioselectivity be controlled during the cyclization of aminotriazoles with β-oxo esters to avoid undesired isomers?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on the β-oxo ester direct cyclization to the C6 position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor formation of the 1,2,4-triazolo[1,5-a]pyrimidine core over alternative isomers .
- Temperature : Reflux conditions (e.g., 100–120°C) enhance kinetic control, favoring the thermodynamically stable isomer .
Q. What strategies are effective in resolving contradictions in NMR spectral data for structurally similar triazolopyrimidine derivatives?
- Methodological Answer : Contradictions arise from dynamic proton exchange or overlapping signals. Solutions include:
- Variable-temperature NMR : To identify exchange-broadened protons (e.g., NH groups in DMSO-d₆ ).
- 2D experiments (COSY, HSQC) : To assign coupling patterns and differentiate methyl groups at C2 vs. C7 .
- Deuteration studies : Replacing labile protons (e.g., NH) with deuterium to simplify spectra .
Q. How can microwave-assisted synthesis improve the efficiency of triazolopyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (10–15 minutes vs. hours) and enhances yields (45–65% vs. 30–50% in conventional methods). For example, a mixture of barbituric acid, arylaldehydes, and aminotriazoles irradiated at 300 W produces dihydropyrimidinedione derivatives with high regioselectivity . This method also reduces side reactions, as seen in greener protocols using water/ethanol mixtures .
Q. What structural modifications enhance the antimycobacterial activity of triazolopyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : SAR studies show:
- Fluorination : Introducing CF₃ at C2 (e.g., compound 4 in ) increases potency against Mycobacterium tuberculosis (92% inhibition at 6.25 µg/mL).
- Alkyl chain length : Longer chains (e.g., pentyl at N4) improve lipophilicity and membrane penetration .
- Carboxamide substitution : Cycloheptyl or cyclohexyl groups at N6 enhance binding to CB2 cannabinoid receptors, a secondary target for antitubercular activity .
Q. How can labile intermediates (e.g., 4,7-dihydro-7-oxo derivatives) be stabilized during large-scale synthesis?
- Methodological Answer : Strategies include:
- Low-temperature storage : Keeping intermediates at –20°C to prevent oxidation .
- In situ generation : Avoiding isolation of unstable intermediates (e.g., using crude chloromethyl derivatives directly in subsequent steps ).
- Protecting groups : Temporarily masking reactive sites (e.g., esterification of the carboxylic acid to prevent decarboxylation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
